![molecular formula C9H18N2O B2398117 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 314748-53-3](/img/structure/B2398117.png)
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.256. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 1,5-Dimethyl-3,7-diazabicyclo[33It’s known that this compound belongs to a class of molecules known as bispidines . These compounds are known to behave as efficient bidentate ligands capable of forming stable complexes with transition metals .
Mode of Action
The exact mode of action of 1,5-Dimethyl-3,7-diazabicyclo[33Based on its structural similarity to other bispidines, it’s likely that it interacts with its targets through the formation of stable complexes .
Biochemical Pathways
The specific biochemical pathways affected by 1,5-Dimethyl-3,7-diazabicyclo[33Bispidines are known to be of great interest for the development of radiopharmaceuticals for nuclear medicine . This suggests that they may interact with biochemical pathways related to cellular imaging and diagnostics.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5-Dimethyl-3,7-diazabicyclo[33Its physical properties such as its solid form and room temperature stability may influence its bioavailability.
Result of Action
The molecular and cellular effects of 1,5-Dimethyl-3,7-diazabicyclo[33Given its potential use in nuclear medicine , it may be involved in enhancing imaging capabilities at the cellular level.
Properties
IUPAC Name |
1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8-3-10-5-9(2,7(8)12)6-11-4-8/h7,10-12H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGILKOPDDCGBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC(C1O)(CNC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
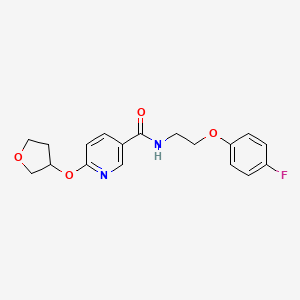
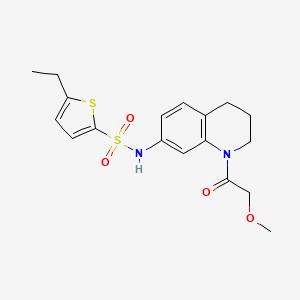
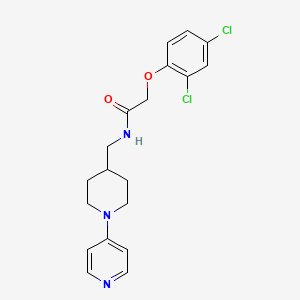
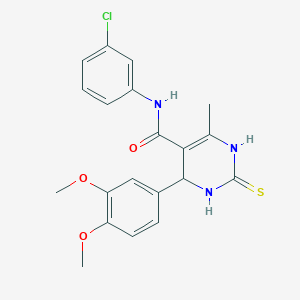
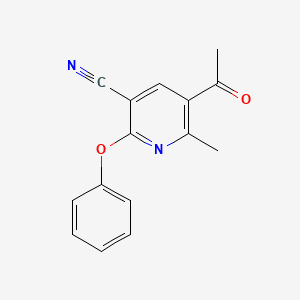
![N-[2-[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2398040.png)
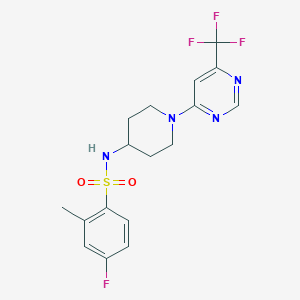
![3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2398044.png)
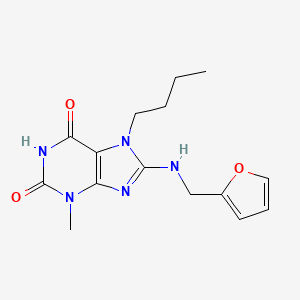

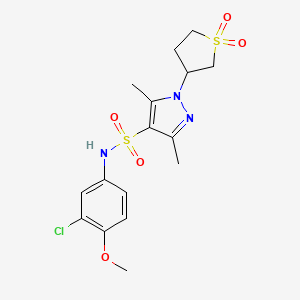
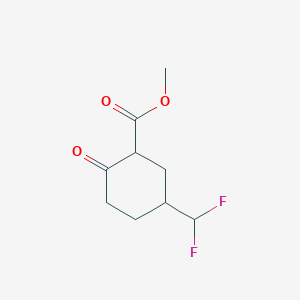
![2-Oxo-2-phenylethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate](/img/structure/B2398055.png)
![2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2398056.png)
